molecular formula C15H21NO3 B11850606 tert-Butyl 5-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate

tert-Butyl 5-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B11850606
M. Wt: 263.33 g/mol
InChI Key: RGAHKNYJASSSAY-UHFFFAOYSA-N
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Description

tert-Butyl 5-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate: is a synthetic organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves the following steps:

    Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    tert-Butyl Protection: The tert-butyl ester group can be introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production methods for this compound would involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the isoquinoline ring to tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoquinoline ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides.

Major Products Formed:

    Oxidation: Quinoline derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Functionalized isoquinoline derivatives.

Scientific Research Applications

Chemistry:

  • Used as intermediates in the synthesis of complex organic molecules.
  • Studied for their reactivity and mechanism of action in various chemical reactions.

Biology:

  • Investigated for their potential as enzyme inhibitors or receptor agonists/antagonists.
  • Used in the study of biological pathways and cellular processes.

Medicine:

  • Explored for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.
  • Used as lead compounds in drug discovery and development.

Industry:

  • Utilized in the production of fine chemicals and pharmaceuticals.
  • Employed in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 5-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects by:

  • Inhibiting enzyme activity through competitive or non-competitive binding.
  • Modulating receptor activity by acting as an agonist or antagonist.
  • Interfering with nucleic acid function by binding to DNA or RNA.

Comparison with Similar Compounds

  • tert-Butyl 5-methoxy-3,4-dihydroisoquinoline-1(2H)-carboxylate
  • tert-Butyl 5-methoxy-3,4-dihydroisoquinoline-3(1H)-carboxylate
  • tert-Butyl 5-methoxy-3,4-dihydroisoquinoline-4(1H)-carboxylate

Uniqueness:

  • The specific position of the methoxy and tert-butyl ester groups on the isoquinoline ring can significantly influence the compound’s chemical reactivity and biological activity.
  • The unique substitution pattern may result in distinct pharmacological properties and potential therapeutic applications.

Properties

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

tert-butyl 5-methoxy-3,4-dihydro-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C15H21NO3/c1-15(2,3)19-14(17)16-9-8-12-11(10-16)6-5-7-13(12)18-4/h5-7H,8-10H2,1-4H3

InChI Key

RGAHKNYJASSSAY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC=C2OC

Origin of Product

United States

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